
(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is a chiral compound that features a pyrazole ring attached to an oxolane ring with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde can be achieved through several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a base.
Formation of the Oxolane Ring: The oxolane ring can be formed by cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Nitrated or halogenated pyrazole derivatives.
科学研究应用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
相似化合物的比较
(2S,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
Uniqueness: (2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is unique due to the combination of its chiral centers, pyrazole ring, and aldehyde functional group. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-8,10H,2-4H2,1H3/t8-,10-/m0/s1 |
InChI 键 |
RIDOSDPPBSIIHZ-WPRPVWTQSA-N |
手性 SMILES |
CCN1C=C(C=N1)[C@@H]2[C@@H](CCO2)C=O |
规范 SMILES |
CCN1C=C(C=N1)C2C(CCO2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


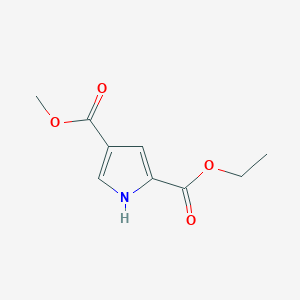
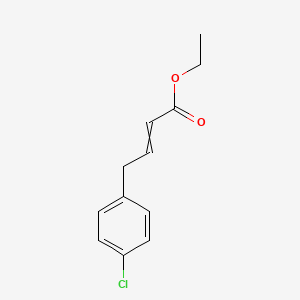

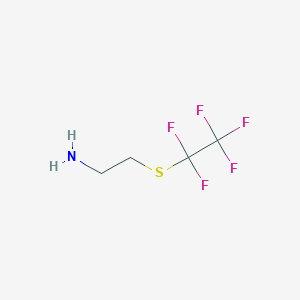
![methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11760512.png)

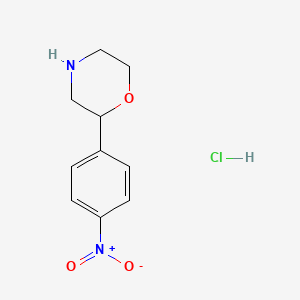
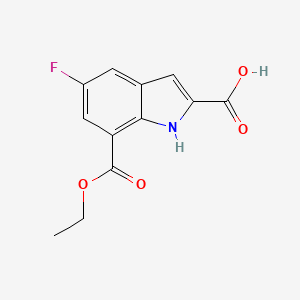

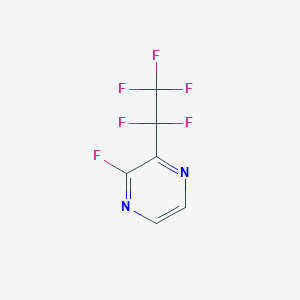
![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)


